molecular formula C36H34Cl2N6O4 B14727066 N,N'-(3,3'-Dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) CAS No. 5905-17-9

N,N'-(3,3'-Dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide)

Cat. No.: B14727066
CAS No.: 5905-17-9
M. Wt: 685.6 g/mol
InChI Key: ZQFJNGHOFUPFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) is a complex organic compound characterized by its biphenyl core and azo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where 3,3’-dimethylbiphenyl is formed by coupling 3-bromo-1,1’-biphenyl with 3-methylphenylboronic acid in the presence of a palladium catalyst.

    Introduction of Azo Groups: The azo groups are introduced via a diazotization reaction, where 5-chloro-o-toluidine is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the biphenyl core.

    Formation of the Final Compound: The final step involves the reaction of the diazotized intermediate with 3-oxobutyramide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe due to its azo groups, which can interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) involves its interaction with molecular targets through its azo and amide functional groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1,1’-Biphenyl)-4,4’-diylbis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide): Similar structure but lacks the dimethyl substitution on the biphenyl core.

    N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-p-tolyl)azo)-3-oxobutyramide): Similar structure but with a para-substitution on the azo group.

Uniqueness

N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the biphenyl core and ortho-substitution on the azo groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

5905-17-9

Molecular Formula

C36H34Cl2N6O4

Molecular Weight

685.6 g/mol

IUPAC Name

2-[(5-chloro-2-methylphenyl)diazenyl]-N-[4-[4-[[2-[(5-chloro-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide

InChI

InChI=1S/C36H34Cl2N6O4/c1-19-7-11-27(37)17-31(19)41-43-33(23(5)45)35(47)39-29-13-9-25(15-21(29)3)26-10-14-30(22(4)16-26)40-36(48)34(24(6)46)44-42-32-18-28(38)12-8-20(32)2/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48)

InChI Key

ZQFJNGHOFUPFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)Cl)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.